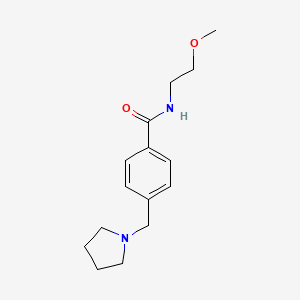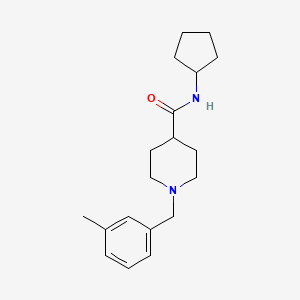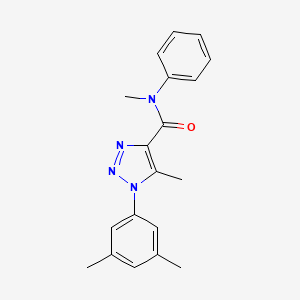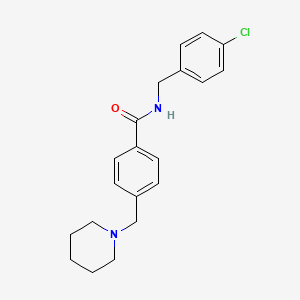
N-(2-methoxyethyl)-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-(2-methoxyethyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. This compound belongs to the class of benzamides and has a molecular formula of C16H24N2O2.
Mechanism of Action
N-(2-methoxyethyl)-4-(1-pyrrolidinylmethyl)benzamide's mechanism of action involves binding to the sigma-1 receptor, which leads to the activation of various signaling pathways. Activation of the sigma-1 receptor has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxyethyl)-4-(1-pyrrolidinylmethyl)benzamide has various biochemical and physiological effects. It has been shown to modulate calcium homeostasis, which may have implications for its use in treating neurodegenerative diseases. Additionally, N-(2-methoxyethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which may be beneficial in treating depression.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, one limitation is that it may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(2-methoxyethyl)-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, research may focus on developing more selective sigma-1 receptor agonists to minimize off-target effects. Finally, investigations into the mechanism of action of N-(2-methoxyethyl)-4-(1-pyrrolidinylmethyl)benzamide may lead to a better understanding of the sigma-1 receptor and its role in various physiological processes.
In conclusion, N-(2-methoxyethyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound that has potential applications in medicinal chemistry. Its affinity for the sigma-1 receptor has led to investigations into its use in treating various medical conditions. While there are advantages and limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Scientific Research Applications
N-(2-methoxyethyl)-4-(1-pyrrolidinylmethyl)benzamide has been studied for its potential use in treating various medical conditions. Research has shown that N-(2-methoxyethyl)-4-(1-pyrrolidinylmethyl)benzamide has an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. This has led to investigations into its potential use in treating neuropathic pain, depression, and Alzheimer's disease.
properties
IUPAC Name |
N-(2-methoxyethyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-11-8-16-15(18)14-6-4-13(5-7-14)12-17-9-2-3-10-17/h4-7H,2-3,8-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQWEVUOOUKREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-[(2,4-dimethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436598.png)
![methyl 9,9-dimethyl-6-[4-(methylthio)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4436612.png)
![methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4436619.png)
![11-(4-ethyl-1-piperazinyl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B4436622.png)

![4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436625.png)
![{[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile](/img/structure/B4436634.png)
![3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4436636.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4436661.png)
![2-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436675.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4436681.png)